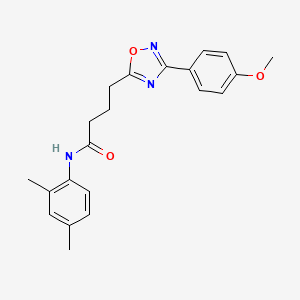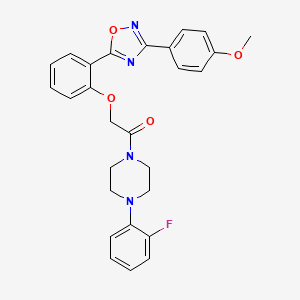
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide, also known as HMN-214, is a small molecule inhibitor of the mitotic kinesin Eg5. Eg5 is a motor protein that is involved in cell division and is essential for the formation of the mitotic spindle, which separates the chromosomes during cell division. HMN-214 has been shown to inhibit the proliferation of cancer cells by disrupting the formation of the mitotic spindle.
作用機序
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide inhibits the function of Eg5, which is a motor protein that is involved in the formation of the mitotic spindle. The mitotic spindle is essential for the separation of chromosomes during cell division. By inhibiting Eg5, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has also been shown to inhibit tumor growth in preclinical models of cancer.
実験室実験の利点と制限
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide in lab experiments is its selectivity for cancer cells, which allows for the study of its effects on cancer cells without significant toxicity to normal cells. However, one limitation is that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide may have off-target effects, which could affect the interpretation of the results.
将来の方向性
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide. One direction is to investigate its potential as a combination therapy with other chemotherapy drugs. Another direction is to study its effects on cancer stem cells, which are a subpopulation of cancer cells that are thought to be responsible for tumor recurrence. Additionally, the development of more potent and selective Eg5 inhibitors could lead to the development of more effective cancer treatments.
合成法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide involves the reaction of 2-chloro-N-(p-tolyl)benzamide with 2-hydroxy-7-methylquinoline in the presence of a base. The product is then purified by column chromatography to obtain N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide in high yield and purity.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has also been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and docetaxel, in preclinical models of cancer.
特性
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-9-12-22(13-10-17)28(26(30)23-7-5-4-6-19(23)3)16-21-15-20-11-8-18(2)14-24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOZDQABCUBGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-2-methyl-N-(4-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

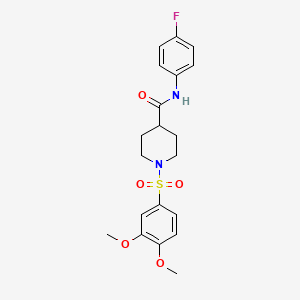

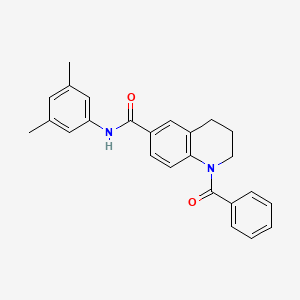

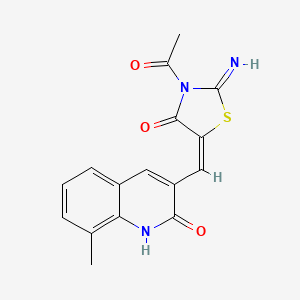


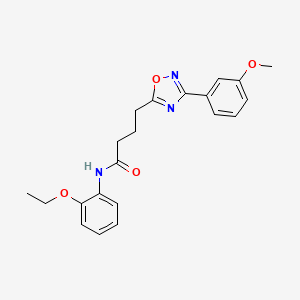
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7715093.png)
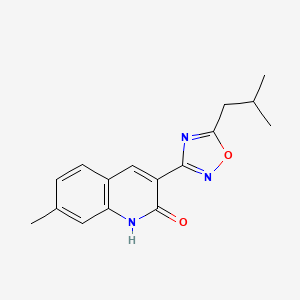
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide](/img/structure/B7715114.png)
